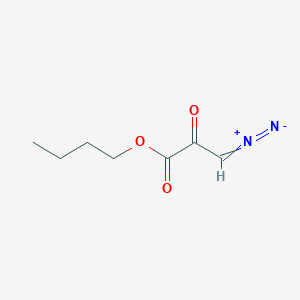![molecular formula C12H24N2O3Si B14261658 2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate CAS No. 140847-45-6](/img/structure/B14261658.png)
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate is a complex organic compound with a unique structure that includes diazonium, silyl, and methoxy groups
Preparation Methods
The synthesis of 2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate involves multiple steps, typically starting with the preparation of the diazonium salt. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium group. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the diazonium group into an amine or other reduced forms.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It may be used in the study of biological processes involving diazonium compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate involves the interaction of the diazonium group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions .
Comparison with Similar Compounds
2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate can be compared with other diazonium compounds, such as:
2-Diazonio-2-(dimethoxyphosphoryl)-1-[(2-methyl-2-propanyl)oxy]ethenolate: Similar in structure but with different substituents.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Different functional groups but similar reactivity patterns.
The uniqueness of this compound lies in its combination of diazonium, silyl, and methoxy groups, which confer specific reactivity and applications .
Properties
CAS No. |
140847-45-6 |
|---|---|
Molecular Formula |
C12H24N2O3Si |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
methyl 2-diazo-2-[di(propan-2-yl)-propan-2-yloxysilyl]acetate |
InChI |
InChI=1S/C12H24N2O3Si/c1-8(2)17-18(9(3)4,10(5)6)11(14-13)12(15)16-7/h8-10H,1-7H3 |
InChI Key |
MVFMQSKPQDKPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C(C)C)(C(C)C)C(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
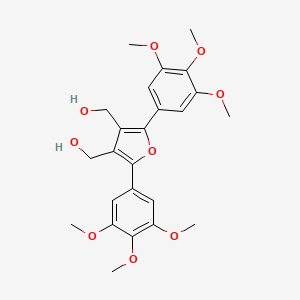
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
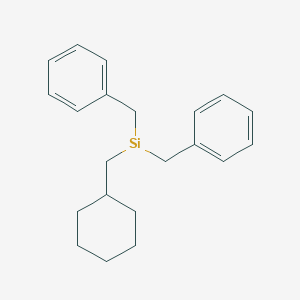
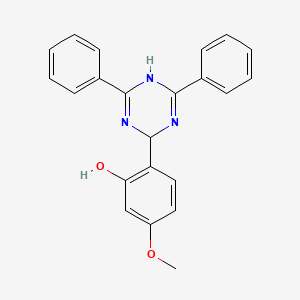
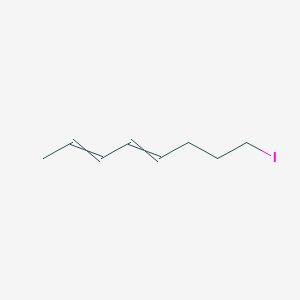
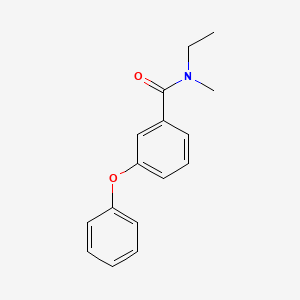
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
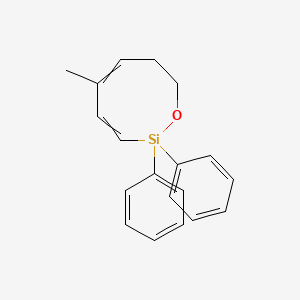
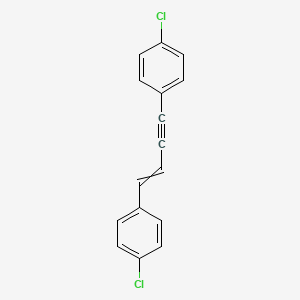
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
